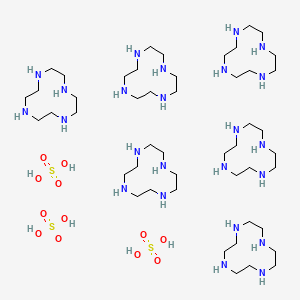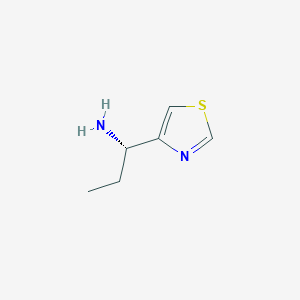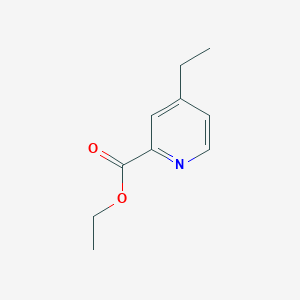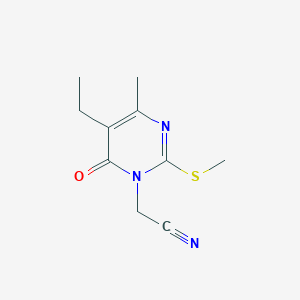
Hexacyclentrisulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexacyclentrisulfate, also known as 1,4,7,10,13,16-Hexaazacyclooctadecane trisulfate, is a compound with the molecular formula C12H30N6 · 3H2SO4. It is a cyclic compound containing six nitrogen atoms and three sulfate groups. This compound is known for its ability to form stable complexes with various metal ions, making it useful in a variety of chemical and industrial applications .
Vorbereitungsmethoden
Hexacyclentrisulfate can be synthesized through several methods. One common synthetic route involves the reaction of 1,4,7,10,13,16-hexaazacyclooctadecane with sulfuric acid. The reaction is typically carried out under controlled conditions to ensure the formation of the trisulfate salt. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Analyse Chemischer Reaktionen
Hexacyclentrisulfate undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents, resulting in the formation of reduced forms of the compound.
Substitution: this compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups. Common reagents for these reactions include halogens and other electrophiles.
Complexation: The compound forms stable complexes with metal ions, which can be used in various applications.
Wissenschaftliche Forschungsanwendungen
Hexacyclentrisulfate has a wide range of scientific research applications:
Biology: The compound’s ability to form stable complexes with metal ions makes it useful in studying metal ion interactions in biological systems.
Medicine: Research is ongoing to explore its potential use in medical applications, such as drug delivery systems and diagnostic agents.
Industry: This compound is used in various industrial processes, including catalysis and materials science.
Wirkmechanismus
The mechanism of action of hexacyclentrisulfate involves its ability to form stable complexes with metal ions. These complexes can interact with various molecular targets and pathways, depending on the specific application. For example, in catalysis, the metal complexes formed by this compound can facilitate chemical reactions by providing a stable environment for the reactants .
Vergleich Mit ähnlichen Verbindungen
Hexacyclentrisulfate can be compared with other similar compounds, such as:
1,4,8,11-Tetraazacyclotetradecane: Another cyclic compound with nitrogen atoms, but with a different ring size and number of nitrogen atoms.
Pentaethylenehexamine: A linear compound with multiple nitrogen atoms, used in similar applications but with different properties.
Triethylenetetramine: Another linear compound with nitrogen atoms, used in various chemical and industrial applications.
This compound is unique due to its specific ring size and the presence of three sulfate groups, which contribute to its stability and reactivity in forming metal complexes.
Eigenschaften
Molekularformel |
C48H126N24O12S3 |
|---|---|
Molekulargewicht |
1327.9 g/mol |
IUPAC-Name |
sulfuric acid;1,4,7,10-tetrazacyclododecane |
InChI |
InChI=1S/6C8H20N4.3H2O4S/c6*1-2-10-5-6-12-8-7-11-4-3-9-1;3*1-5(2,3)4/h6*9-12H,1-8H2;3*(H2,1,2,3,4) |
InChI-Schlüssel |
ZFHCTAGVQGIGOP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCCNCCNCCN1.C1CNCCNCCNCCN1.C1CNCCNCCNCCN1.C1CNCCNCCNCCN1.C1CNCCNCCNCCN1.C1CNCCNCCNCCN1.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-Methoxy-7-nitro-1,4-dihydrobenzo[c][1,2,5]oxadiazole](/img/structure/B13116929.png)

![tert-butyl N-[2-[7-[(2-methylphenyl)methyl]-8-oxo-2,5,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),5-dien-11-yl]ethyl]carbamate](/img/structure/B13116939.png)
![(5-Chloropyrazolo[1,5-A]pyridin-2-YL)methanamine](/img/structure/B13116943.png)
![5-Methyl-5H-pyrazolo[3,4-d][1,2,3]thiadiazole-6-carbonyl chloride](/img/structure/B13116950.png)




![3-(tert-Butyl)-4-(2,6-dimethoxyphenyl)-2-isopropyl-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B13116989.png)
